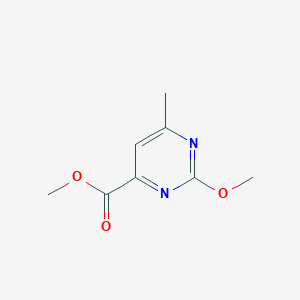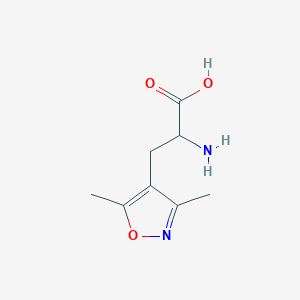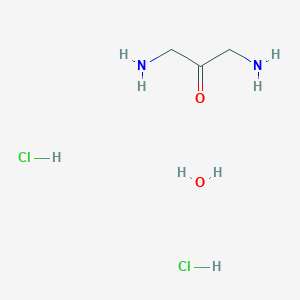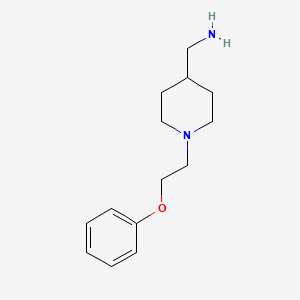![molecular formula C7H6N2S B1370289 Thieno[2,3-b]pyridin-5-amine CAS No. 21344-28-5](/img/structure/B1370289.png)
Thieno[2,3-b]pyridin-5-amine
Overview
Description
Thieno[2,3-b]pyridin-5-amine is a heterocyclic compound with the molecular formula C7H6N2S . It is an important class of compounds due to its pharmacological and biological utility .
Synthesis Analysis
There are several methods for the synthesis of this compound. One approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Another method involves a multicomponent synthesis starting from compounds through a 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis
The molecular structure of this compound is based on a pyridine scaffold, which is a basic heterocyclic organic compound. Pyridine is a bioisostere of benzene with one carbon displaced by a nitrogen atom .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with 4-(chloromethyl)-5-hydroxycoumarins in the presence of a base to produce pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .Scientific Research Applications
Anti-Proliferative Activities
Thieno[2,3-b]pyridines have been studied extensively for their potent anti-proliferative properties against various human cancer cell lines. Research has explored strategies to improve the aqueous solubility of these compounds while retaining their anti-proliferative actions. The introduction of polar groups such as alcohols, ketones, and substituted amine groups to the alkyl ring has been found effective. A particular thieno[2,3-b]pyridine variant, with improved solubility and potent inhibition of cancer cell growth, has been discovered, offering a promising lead for future research in this domain (Haverkate et al., 2021).
Synthesis and Chemical Properties
The microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine has been explored, yielding these compounds in fair to good yields. This method highlights a flexible approach to producing these derivatives, which are crucial intermediates in pharmaceutical and chemical research (Ankati & Biehl, 2010).
Heterocyclic Synthesis
Thieno[2,3-b]pyridine-2-carboxylate has been utilized to construct various new heterocyclic systems, demonstrating its versatility in synthesizing biologically active compounds. This includes the synthesis of compounds like thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, further expanding the chemical space and potential applications of thieno[2,3-b]pyridine-based compounds (Madkour et al., 2010).
Dyes and Pigments
Thieno[2,3-b]pyridine derivatives have been synthesized and applied as disperse dyes, showcasing their potential in textile applications. These dyes have been applied to polyester fibers, with their spectral characteristics and fastness properties being measured, indicating their viability in industrial dyeing processes (Ho, 2005).
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine derivatives, including Thieno[2,3-b]pyridin-5-amine, are known to have a wide range of pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme that plays a crucial role in cell survival, proliferation, and differentiation. By inhibiting this enzyme, this compound can potentially control the growth of cancer cells.
Mode of Action
It is believed to interact with its targets (like pim-1 kinase) and modulate their activity, leading to changes in cellular processes such as cell survival and proliferation
Biochemical Pathways
This compound, as a Pim-1 kinase inhibitor, likely affects the pathways associated with this enzyme. Pim-1 kinase is involved in several signaling pathways that regulate cell survival and proliferation. By inhibiting Pim-1 kinase, this compound could potentially disrupt these pathways, leading to the inhibition of cell growth .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The primary result of this compound’s action is the inhibition of cell growth, due to its activity as a Pim-1 kinase inhibitor . This could potentially lead to the death of cancer cells, making this compound a potential candidate for anticancer therapy .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could impact its effectiveness due to potential drug-drug interactions. Additionally, factors such as pH and temperature could potentially affect its stability .
Future Directions
Thieno[2,3-b]pyridin-5-amine and its derivatives have shown significant potential in various fields, especially in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on synthesizing new this compound derivatives and studying their potential applications in medicine .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-b]pyridin-5-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit Pim-1 kinase, an enzyme involved in cell survival and proliferation . This inhibition occurs through the binding of this compound to the ATP-binding site of the kinase, preventing its activation. Additionally, this compound interacts with multidrug resistance proteins, modulating their activity and potentially reversing drug resistance in cancer cells .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases . This compound also influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival. By inhibiting this pathway, this compound can reduce cell proliferation and induce cell cycle arrest. Furthermore, it affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to Pim-1 kinase inhibits the enzyme’s activity, leading to downstream effects on cell survival and proliferation . This compound also acts as an inhibitor of certain transcription factors, preventing them from binding to DNA and regulating gene expression. This inhibition can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical reactions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes, which oxidize this compound, followed by conjugation with glucuronic acid or sulfate . The metabolites are then excreted through the kidneys. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective drug development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature, but it also interacts with specific transporters and binding proteins that facilitate its uptake and distribution. For instance, this compound has been shown to interact with ATP-binding cassette (ABC) transporters, which can affect its intracellular concentration and localization . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It can also translocate to the nucleus, where it affects gene expression by interacting with transcription factors and chromatin-modifying enzymes . Additionally, this compound has been observed in mitochondria, where it disrupts mitochondrial function and induces apoptosis. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
Properties
IUPAC Name |
thieno[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEKBRVMNZKCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618403 | |
| Record name | Thieno[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21344-28-5 | |
| Record name | Thieno[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[2.3-b]pyridin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)


![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)


